![molecular formula C20H13F3N2O B2709705 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-03-4](/img/structure/B2709705.png)

2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

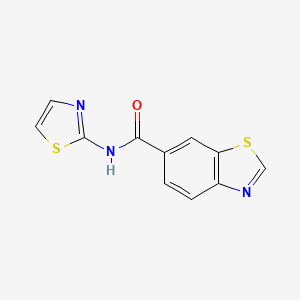

The compound “2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It has a molecular weight of 281.23 . The compound is solid in its physical form .

Molecular Structure Analysis

The compound’s structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered carbon ring . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The compound is solid in its physical form and has a melting point of 91 - 93 degrees Celsius .Scientific Research Applications

Synthesis and Characterization

Research on derivatives of pyridine, such as 2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile, reveals their significance in organic synthesis and potential applications in developing new materials and drugs. Studies have shown the synthesis of various pyridine and fused pyridine derivatives through reactions involving similar core structures. For instance, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles has led to the formation of triazine derivatives, showcasing the versatility of such compounds in chemical synthesis (A. Khrustaleva et al., 2014). Similarly, the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with arylidene malononitrile has afforded isoquinoline derivatives, further demonstrating the structural diversity achievable through modifications of the pyridine nucleus (S. A. Al-Issa, 2012).

Antimicrobial and Antifungal Applications

The chemical versatility of pyridine derivatives extends to their biological activity, including antimicrobial and antifungal properties. Compounds synthesized from similar chemical frameworks have shown significant activity against various strains of bacteria and fungi. For example, novel compounds synthesized through multistep reactions of similar pyridine scaffolds have demonstrated significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi including Candida albicans (N. Desai et al., 2017). This suggests potential for developing new antimicrobial agents from this compound derivatives.

Electronic and Optical Properties

Investigations into the electronic and optical properties of pyridine derivatives have highlighted their potential in materials science, particularly in the development of novel electronic and photovoltaic devices. Structural and optical analysis of pyrazolo pyridine derivatives, for instance, has revealed their suitability in fabricating heterojunctions with p-Si substrates, indicating their applicability in electronic device manufacturing (I. Zedan et al., 2020). This research points toward the use of this compound derivatives in developing new electronic materials with tailored optical properties.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-oxo-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N2O/c21-20(22,23)17-8-4-5-14(11-17)13-25-18(15-6-2-1-3-7-15)10-9-16(12-24)19(25)26/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITWYIVSSLUIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide](/img/structure/B2709622.png)

![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2709625.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2709626.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2709628.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2709630.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2709632.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2709633.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2709634.png)

![1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2709638.png)